[3-(4-methoxyphenoxy)propyl](2-phenylethyl)amine oxalate
Overview
Description
[3-(4-methoxyphenoxy)propyl](2-phenylethyl)amine oxalate is a useful research compound. Its molecular formula is C20H25NO6 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16818752 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption to Soil and Organic Matter
Compounds with methoxyphenoxy groups have been examined for their sorption behaviors to soil, organic matter, and minerals. Studies suggest that sorption can be influenced by soil parameters such as pH, organic carbon content, and iron oxides presence, highlighting the environmental fate of phenoxy herbicides and related compounds (Werner, Garratt, & Pigott, 2012).
Pharmacological Properties
Various cinnamic acid derivatives, including those with methoxy groups, have been researched for their anticancer properties. The structure of these compounds provides reactive sites that have been utilized in medicinal research, demonstrating their potential in developing antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Environmental Fate and Toxicity
The environmental fate and potential toxicity of compounds structurally related to the specified chemical have been a concern, particularly those acting as endocrine disruptors. Studies on bisphenol A (BPA) and alkylphenols, which share phenolic properties with the chemical , show significant environmental persistence and potential health effects, underscoring the importance of understanding the environmental behavior of these compounds (Lagos-Cabré & Moreno, 2012).
Antioxidant Properties
Research into the antioxidant properties of phenolic compounds, including those related to “3-(4-methoxyphenoxy)propylamine oxalate,” demonstrates their potential health benefits. These compounds can mitigate oxidative stress and may confer protective effects against various diseases (Yahfoufi, Alsadi, Jambi, & Matar, 2018).
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.C2H2O4/c1-20-17-8-10-18(11-9-17)21-15-5-13-19-14-12-16-6-3-2-4-7-16;3-1(4)2(5)6/h2-4,6-11,19H,5,12-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIXPTMWEOSFCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCNCCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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